molecular formula C9H14F2O2 B6232145 4,4-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid CAS No. 2382918-24-1

4,4-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B6232145
CAS No.: 2382918-24-1
M. Wt: 192.2
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Description

4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexane ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing advanced fluorination techniques and efficient catalytic processes.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Halogenation reagents such as chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biological molecules. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-2,2-dimethylcyclohexane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    2,2-Dimethylcyclohexane-1-carboxylic acid: Lacks the fluorine atoms, which can affect its stability and reactivity.

    4-Fluoro-2,2-dimethylcyclohexane-1-carboxylic acid: Contains only one fluorine atom, resulting in different chemical properties.

Uniqueness

4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the carboxylic acid group allows for further chemical modifications and interactions with biological systems.

Properties

CAS No.

2382918-24-1

Molecular Formula

C9H14F2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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